molecular formula C14H11N2NaO6S B15184409 Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate CAS No. 84029-45-8

Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate

Cat. No.: B15184409
CAS No.: 84029-45-8
M. Wt: 358.30 g/mol
InChI Key: YLDIMJOASVRWAO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate typically involves the nitration of 4-methylbenzoic acid followed by sulfonation and subsequent reaction with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-methyl-3-aminobenzoylamino)benzenesulphonate .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and sulfonate groups make it particularly versatile in various applications .

Properties

CAS No.

84029-45-8

Molecular Formula

C14H11N2NaO6S

Molecular Weight

358.30 g/mol

IUPAC Name

sodium;4-[(4-methyl-3-nitrobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C14H12N2O6S.Na/c1-9-2-3-10(8-13(9)16(18)19)14(17)15-11-4-6-12(7-5-11)23(20,21)22;/h2-8H,1H3,(H,15,17)(H,20,21,22);/q;+1/p-1

InChI Key

YLDIMJOASVRWAO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.